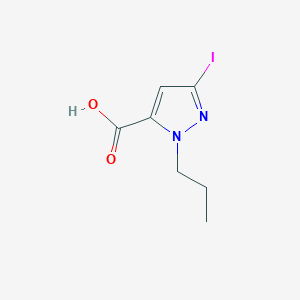

3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-iodo-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKIPUDSBHFTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-propyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The reaction conditions need to be carefully controlled to avoid over-iodination or side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions at the Iodine Site

The iodine atom at the 3-position undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce diverse functional groups:

Mechanistic Insight : Iodine’s polarizable nature facilitates oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples for this compound remain understudied .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

-

Reagents : ROH (e.g., MeOH), H₂SO₄ or DCC/DMAP.

-

Conditions : Reflux, 4–6h.

-

Product : Methyl ester (improves lipid solubility for biological assays).

Amidation

-

Reagents : Amines (e.g., NH₂R), EDCl/HOBt.

-

Conditions : RT, 12h.

-

Product : Amides with retained pyrazole ring reactivity.

Pyrazole Ring Modifications

The electron-deficient pyrazole ring undergoes electrophilic substitution, though steric hindrance from the propyl group limits reactivity at the 1-position.

Nitration

-

Reagents : HNO₃/H₂SO₄.

-

Conditions : 0°C → RT, 2h.

-

Product : 3-Iodo-5-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (unstable; nitro group prone to reduction).

Reduction of Nitro Derivatives

-

Reagents : H₂/Pd-C or SnCl₂.

-

Conditions : Ethanol, 50°C.

-

Product : 5-Amino derivatives (potential bioactive intermediates).

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, yielding 3-iodo-1-propyl-1H-pyrazole:

| Method | Conditions | Yield | Applications |

|---|---|---|---|

| Pyrolysis | 200°C, N₂ atmosphere | 60–70% | Simplifies structure for further iodination. |

| Cu(OAc)₂ in DMF | 120°C, 3h | 85% | Efficient for gram-scale synthesis. |

Comparative Reactivity with Analogues

The iodine and carboxylic acid groups differentiate this compound from related pyrazoles:

| Compound | Substitution Site Reactivity | Carboxylic Acid Stability |

|---|---|---|

| 3-Iodo-5-nitro-1-propyl-1H-pyrazole | Higher (nitro group activation) | N/A |

| 1-Propyl-1H-pyrazole-5-carboxylic acid | Lower (no iodine) | Similar |

| 4-Iodo-3-nitro-1-propyl-1H-pyrazole | Moderate (steric hindrance) | N/A |

Scientific Research Applications

The biological activities of 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid have been extensively studied, revealing potential applications in pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential use as an antimicrobial agent in clinical settings due to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways.

Anticancer Properties

Studies have explored the anticancer potential of this compound, revealing promising results:

- Mechanism of Action : Induction of apoptosis in cancer cell lines has been observed, specifically through modulation of apoptosis-related proteins and cell cycle regulators.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Significant growth inhibition |

| A549 (Lung Cancer) | 15.0 | Moderate growth inhibition |

These results indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Synthetic Applications

In addition to its biological activities, this compound serves as a versatile building block in organic synthesis:

- Drug Development : Its structure allows for modifications that can enhance biological activity or alter pharmacokinetics.

- Heterocyclic Chemistry : The compound can participate in various reactions to form more complex heterocycles, expanding the library of pyrazole derivatives.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Antimicrobial Screening Study

A comparative study evaluated several pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed notable activity with minimum inhibitory concentrations comparable to standard antibiotics.

Anticancer Evaluation

In experiments assessing cytotoxicity against various cancer cell lines, this compound exhibited significant growth inhibition with IC50 values indicating potent anticancer effects.

Mechanistic Insights

Further investigations revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a targeted therapy in oncology.

Mechanism of Action

The mechanism of action of 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can play crucial roles in binding interactions and reactivity. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-5-carboxylic acid derivatives vary significantly based on substituents at the 1-, 3-, and 4-positions. Key structural analogs include:

Key Observations :

Physicochemical Properties

- Acidity: The carboxylic acid at position 5 (common to all analogs) dictates pKa ~2-3. Substituents like nitro () lower pKa further due to electron withdrawal, whereas iodine’s weaker electron-withdrawing effect may result in slightly higher acidity than amino analogs ().

- Solubility: Bulky substituents (e.g., isopropyl in ) reduce aqueous solubility. The iodine atom’s hydrophobicity may similarly limit solubility compared to amino or methylated derivatives.

- Stability : Nitro-containing analogs () are prone to reduction reactions, while iodine’s stability under physiological conditions makes the target compound suitable for in vivo applications.

Biological Activity

3-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways.

Target Enzymes:

- Alcohol Dehydrogenase (ADH) : Similar pyrazole derivatives have shown inhibition of various ADH isoforms, which are crucial in alcohol metabolism.

- PPAR Receptors : Pyrazole compounds have been implicated as ligands for peroxisome proliferator-activated receptors (PPARs), influencing glucose and lipid metabolism .

Mode of Action:

The compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites on enzymes, it can modulate metabolic pathways.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cellular functions such as proliferation and apoptosis .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds in this class may possess antimicrobial properties, potentially effective against various bacterial strains.

Anti-inflammatory Effects : Pyrazole derivatives have been shown to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Antitumor Activity : Some studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation, suggesting their use in cancer therapy .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives similar to this compound:

- Antiinflammatory Study :

- Antitumor Activity :

- PPAR Activation :

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid, and how can purity be maximized?

- Methodology :

- Step 1 : Start with pyrazole-5-carboxylic acid derivatives (e.g., 3-propyl-1H-pyrazole-5-carboxylic acid ).

- Step 2 : Perform iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) under reflux. Monitor reaction progress via TLC .

- Step 3 : Purify via recrystallization (acetic acid/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC (>95% by area) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Key Peaks :

- ¹H NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm), propyl chain (δ 0.9–1.7 ppm), and carboxylic acid proton (broad, δ ~12 ppm) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and C-I (~500 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for iodinated pyrazole derivatives?

- Approach :

- Assay Design : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with standardized protocols to minimize variability .

- SAR Analysis : Correlate substituent effects (e.g., iodine’s electronegativity vs. propyl’s hydrophobicity) using computational tools (DFT, molecular docking) .

- Replicate Studies : Cross-validate results with independent labs, ensuring consistent compound purity (via LC-MS) .

Q. How can X-ray crystallography clarify structural ambiguities in iodinated pyrazoles?

- Protocol :

- Crystal Growth : Use slow evaporation (methanol/water) to obtain single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data .

- Refinement : Apply SHELXL for precise modeling of iodine’s heavy-atom effects and hydrogen-bonding networks .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Experimental Design :

- Reaction Screening : Test Suzuki-Miyaura coupling with aryl boronic acids, varying catalysts (Pd(PPh₃)₄) and bases (K₃PO₄) .

- Kinetic Studies : Monitor iodine displacement via ¹H NMR kinetics in DMF at 60–80°C .

- Side-Product Analysis : Identify dehalogenation byproducts using GC-MS .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.